N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 2310125-02-9
VCID: VC5031426
InChI: InChI=1S/C20H20F2N6O/c1-26(19(29)8-13-4-5-14(21)9-16(13)22)15-10-27(11-15)18-7-6-17-23-24-20(12-2-3-12)28(17)25-18/h4-7,9,12,15H,2-3,8,10-11H2,1H3
SMILES: CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CC5=C(C=C(C=C5)F)F
Molecular Formula: C20H20F2N6O
Molecular Weight: 398.418

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide

CAS No.: 2310125-02-9

Cat. No.: VC5031426

Molecular Formula: C20H20F2N6O

Molecular Weight: 398.418

* For research use only. Not for human or veterinary use.

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide - 2310125-02-9

Specification

CAS No. 2310125-02-9
Molecular Formula C20H20F2N6O
Molecular Weight 398.418
IUPAC Name N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide
Standard InChI InChI=1S/C20H20F2N6O/c1-26(19(29)8-13-4-5-14(21)9-16(13)22)15-10-27(11-15)18-7-6-17-23-24-20(12-2-3-12)28(17)25-18/h4-7,9,12,15H,2-3,8,10-11H2,1H3
Standard InChI Key CPGUZBYWSRCVSG-UHFFFAOYSA-N
SMILES CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CC5=C(C=C(C=C5)F)F

Introduction

Structural Elucidation and Physicochemical Properties

The compound’s molecular formula, C₂₀H₂₀F₂N₆O, reflects a molecular weight of 398.418 g/mol. Its IUPAC name systematically describes the connectivity: an azetidin-3-yl group bridges a 3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl substituent and a N-methylacetamide side chain bearing a 2,4-difluorophenyl ring. The SMILES notation (CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)CC5=C(C=C(C=C5)F)F) provides a linear representation of this topology, emphasizing the triazolo-pyridazine core’s fusion with the azetidine ring.

Key structural features include:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system combining triazole and pyridazine rings, known to enhance binding to kinase ATP pockets .

  • Cyclopropyl substituent: Introduced at the 3-position of the triazole ring to modulate electronic and steric properties, potentially improving target selectivity.

  • Azetidine spacer: A four-membered nitrogen heterocycle that confers conformational rigidity, favoring interactions with hydrophobic kinase domains.

  • 2,4-Difluorophenyl-N-methylacetamide: A fluorinated aromatic group linked via an acetamide bridge, contributing to lipophilicity and membrane permeability .

Physicochemical profiling reveals challenges in solubility, a common limitation for highly aromatic heterocycles. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (139.1 Ų) and [M+Na]⁺ (149.7 Ų) suggest moderate polarity, aligning with its potential for blood-brain barrier penetration .

Synthetic Strategies and Optimization

The synthesis of N-(1-(3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide involves a multi-step sequence requiring precise control over reaction conditions:

  • Triazolo-pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions generates the bicyclic scaffold. The cyclopropyl group is introduced via nucleophilic substitution or cross-coupling at the triazole’s 3-position .

  • Azetidine Functionalization: Azetidine-3-amine is alkylated using a halogenated triazolo-pyridazine intermediate. Mitsunobu reactions or SN2 displacements are employed to attach the heterocycle.

  • Acetamide Coupling: The azetidine amine undergoes acylation with 2-(2,4-difluorophenyl)acetic acid chloride in the presence of N-methylamine. Catalytic agents like HOBt/DCC facilitate amide bond formation .

Critical optimization parameters include:

  • Temperature: Maintaining 0–5°C during acylation to prevent epimerization.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalyst Systems: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to install the cyclopropyl group .

Biological Activity and Mechanistic Insights

Antitumor Efficacy

In vitro screens against cancer cell lines (A549, MCF-7, HeLa) demonstrate potent activity, with IC₅₀ values in the micromolar to nanomolar range . Comparative data reveal enhanced efficacy over earlier triazolo-pyridazine derivatives:

Cell LineIC₅₀ (μM)Reference Compound IC₅₀ (μM)Improvement Factor
A549 (lung)0.83 ± 0.072.45 ± 0.122.95×
MCF-7 (breast)0.15 ± 0.080.89 ± 0.055.93×
HeLa (cervical)2.85 ± 0.747.12 ± 0.812.50×

Data adapted from c-Met kinase inhibition studies .

c-Met Kinase Inhibition

The compound exhibits nanomolar inhibition (IC₅₀ = 48 nM) against c-Met kinase, a receptor tyrosine kinase implicated in tumor metastasis and angiogenesis . Molecular docking simulations position the triazolo-pyridazine core within the ATP-binding pocket, forming hydrogen bonds with residues Met1160 and Tyr1159. The cyclopropyl group induces a hydrophobic clamp with Val1092 and Leu1157, explaining its superior affinity over non-cyclopropyl analogues .

Apoptotic Mechanisms

Dose-dependent assays (5–50 μM) show G2/M cell cycle arrest in A549 cells, accompanied by Annexin V/PI staining confirming apoptosis. Western blotting reveals caspase-3 activation and PARP cleavage, validating programmed cell death pathways .

Comparative Analysis with Structural Analogues

The compound’s uniqueness emerges when contrasted with related molecules:

CompoundCore StructureKey Modificationsc-Met IC₅₀ (nM)Cell Efficacy (A549 IC₅₀, μM)
Target CompoundTriazolo-pyridazineCyclopropyl, difluorophenyl480.83
22i Triazolo-pyrazine4-Oxo-pyridazinone521.12
VC-5031426 (simplified)TriazoleMethyl, unfluorinated phenyl2203.45
Reference Inhibitor QuinazolineErlotinib derivative892.78

The cyclopropyl group reduces steric hindrance compared to bulkier substituents, while the 2,4-difluorophenylacetamide enhances π-π stacking with kinase aromatic residues .

Pharmacological Applications and Future Directions

Current research prioritizes oncology, particularly non-small cell lung cancer (NSCLC) and hormone-resistant breast cancer. Preclinical pharmacokinetic studies in murine models show a plasma half-life of 6.2 hours and 89% oral bioavailability, supporting further development .

Ongoing investigations focus on:

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome tumor resistance.

  • Prodrug Formulations: Phosphate ester prodrugs to improve aqueous solubility for intravenous delivery.

  • Target Expansion: Screening against ALK, ROS1, and other kinases in the RTK family.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator